5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a benzimidazole derivative followed by the introduction of a furan ring through amide bond formation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole core or the furan ring.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole-furan compounds.
Scientific Research Applications
5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-methoxybenzohydrazide
- 5-bromo-N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide
Uniqueness
What sets 5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide apart from similar compounds is its specific combination of a brominated benzimidazole core and a furan ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
353470-28-7 |
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Molecular Formula |
C12H8BrN3O3 |
Molecular Weight |
322.11g/mol |
IUPAC Name |
5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-4-3-9(19-10)11(17)14-6-1-2-7-8(5-6)16-12(18)15-7/h1-5H,(H,14,17)(H2,15,16,18) |
InChI Key |
GBOPEEFCTQNSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC(=O)N2 |
solubility |
8.3 [ug/mL] |
Origin of Product |
United States |
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